(E)-3,5-dimethyl-1-(styrylsulfonyl)-1H-pyrazole is a compound belonging to the pyrazole class of organic compounds, which are characterized by a five-membered ring containing two adjacent nitrogen atoms. This specific compound features a sulfonyl group attached to a styryl moiety, making it of interest in various chemical and biological applications. Pyrazoles have been studied extensively for their potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
The compound can be synthesized through various methods, including microwave-assisted synthesis and conventional organic reactions. Its derivatives have been explored for biological activities, showcasing its importance in medicinal chemistry.
The synthesis often employs techniques such as thin-layer chromatography (TLC) for monitoring reaction progress and high-performance liquid chromatography (HPLC) for purification. Characterization is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
The molecular structure of (E)-3,5-dimethyl-1-(styrylsulfonyl)-1H-pyrazole features:
(E)-3,5-dimethyl-1-(styrylsulfonyl)-1H-pyrazole can undergo various chemical reactions:
Reactions are typically conducted under controlled conditions to optimize yield and selectivity. Reaction conditions such as temperature, solvent choice, and catalyst presence significantly affect outcomes.
The mechanism of action for (E)-3,5-dimethyl-1-(styrylsulfonyl)-1H-pyrazole involves:
Quantitative structure-activity relationship (QSAR) studies may provide insights into how structural modifications affect biological activity.
Relevant data from spectral analyses such as infrared (IR) spectroscopy and NMR provide insight into functional groups and molecular interactions.
(E)-3,5-dimethyl-1-(styrylsulfonyl)-1H-pyrazole has several scientific uses:
The structural significance of the pyrazole core in drug design stems from several key attributes. First, its remarkable metabolic stability compared to many other heterocyclic systems contributes to improved pharmacokinetic profiles in drug candidates. Second, the presence of multiple substitution sites (positions 1, 3, 4, and 5) allows for extensive structural diversification, enabling medicinal chemists to optimize target affinity and selectivity. The 3,5-dimethyl substitution pattern, exemplified in the compound under discussion, is particularly noteworthy. As demonstrated by 3,5-dimethylpyrazole (C₅H₈N₂), this substitution confers enhanced crystallinity and stability (melting point: 107.5°C, boiling point: 218°C) and influences electron distribution within the ring, impacting both reactivity and biological interactions. This specific substitution pattern is frequently employed to modulate steric bulk and lipophilicity, factors critical for membrane permeability and target engagement. The dimethylpyrazole core serves as a precursor to sophisticated ligand systems like trispyrazolylborate, trispyrazolylmethane, and pyrazolyldiphosphine, crucial in coordination chemistry and catalysis. Its synthesis via condensation of acetylacetone and hydrazine highlights its synthetic accessibility from readily available precursors [2] [5] [9].
Table 1: Impact of Pyrazole Core Substitution Patterns on Key Properties
Substitution Pattern | Representative Compound | Key Physicochemical Properties | Common Biological Applications |
---|---|---|---|
1,3,5-Trisubstituted | Celecoxib | Enhanced target selectivity | COX-2 inhibition (Anti-inflammatory) |
3,5-Disubstituted | 3,5-Dimethylpyrazole | High crystallinity (mp 107.5°C), Moderate lipophilicity | Ligand precursor, Isocyanate blocking |
4-Carboxy substituted | 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester | Increased polarity, Hydrogen bonding capacity | PDE4D interaction (Experimental) |
1-Sulfonyl substituted | (E)-3,5-dimethyl-1-(styrylsulfonyl)-1H-pyrazole | Enhanced electron-withdrawal, Conformational constraint | Target exploration in medicinal chemistry |
The sulfonyl group (-SO₂-), particularly when attached to the pyrazole nitrogen (N1), introduces significant electronic and steric effects that profoundly influence molecular properties and biological interactions. Sulfonyl attachment transforms the pyrazole nitrogen from a potential hydrogen bond donor into a strong hydrogen bond acceptor while introducing a pronounced electron-withdrawing character to the heterocyclic ring. This modification decreases electron density at the adjacent carbon atoms, potentially altering their reactivity towards nucleophiles or electrophiles. Sulfonyl groups confer significant conformational rigidity due to the partial double-bond character of the S-N bond, restricting rotation and potentially pre-organizing the molecule for target binding. This rigidity is exploited in drug design to minimize entropy penalties upon binding. Furthermore, the tetrahedral geometry and distinct dipole moment of the sulfonyl group facilitate specific interactions with protein targets, including hydrogen bonding with backbone amides or side chains (e.g., Ser, Thr, Asn, His) and dipole-dipole interactions [4] [5].
The styryl group (-CH=CH-C₆H₅), especially in the thermodynamically stable E (trans) configuration, introduces a planar, conjugated π-system extension to the core structure. This configuration maximizes conjugation between the vinyl double bond and the phenyl ring, creating an extended hydrophobic surface area suitable for interactions with protein binding pockets rich in aromatic residues (e.g., Phe, Tyr, Trp) via π-π stacking or hydrophobic effects. The styryl moiety contributes significantly to lipophilicity, influencing passive membrane permeability. Crucially, the E-styryl group exhibits differential reactivity and conformational stability compared to its Z-isomer, which is often sterically hindered. The presence of the vinyl linkage offers potential sites for metabolic oxidation but also provides a handle for further chemical modification. Combining the sulfonyl and styryl groups, as seen in (E)-3,5-dimethyl-1-(styrylsulfonyl)-1H-pyrazole (C₁₃H₁₄N₂O₂S), creates a molecule with distinct electronic polarization—electron-deficient near the sulfonamide and electron-rich within the styryl fragment—enabling diverse binding interactions. The molecular architecture suggests potential for molecular stacking and significant dipole moment, factors influencing both solid-state properties and biorecognition [1] [3] [5].
Table 2: Functional Group Contributions to Molecular Properties in Pyrazole Derivatives
Functional Group | Key Electronic Effect | Impact on Physicochemical Properties | Common Roles in Bioactive Molecules |
---|---|---|---|
Sulfonyl (-SO₂-) | Strong electron-withdrawing (σₚ ≈ 0.72) | ↑ Polarity, ↑ Hydrogen bonding capacity, ↑ Conformational rigidity | Hydrogen bond acceptor, Electrostatic interactions, Protease recognition |
E-Styryl (-CH=CHPh) | Moderate electron-donating via conjugation | ↑ Lipophilicity (π ≈ 2.13), ↑ Conjugated surface area, ↑ Planarity | π-π Stacking, Hydrophobic interactions, Fluorescence modulation |
3,5-Dimethylpyrazole | Moderately electron-donating (methyl groups) | ↑ Crystallinity, ↑ Steric bulk around core, Moderate lipophilicity | Ligand metal coordination, Core scaffold stability, Metabolic shielding |
The development of styrylsulfonyl-pyrazole derivatives represents a strategic evolution within medicinal chemistry, driven by the pursuit of molecules combining the metabolic stability and synthetic versatility of the pyrazole core with the targeted binding capabilities conferred by sulfonyl and styryl functionalities. Early pyrazole chemistry focused heavily on simple alkyl- and aryl-substituted derivatives synthesized via classic Knorr pyrazole synthesis (1883) involving cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. The exploration of sulfonyl-functionalized pyrazoles gained momentum later, facilitated by advances in sulfonation chemistry and the availability of sulfonyl chlorides like 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (C₇H₁₁ClN₂O₂S). Such intermediates enabled efficient N1-sulfonylation, introducing the electron-withdrawing sulfonyl moiety crucial for modifying pyrazole reactivity and binding properties [4] [5] [9].
The incorporation of the styryl group emerged as a strategy to enhance hydrophobic interactions and extend molecular frameworks for improved target complementarity. The synthesis of compounds like (E)-3,5-dimethyl-1-(styrylsulfonyl)-1H-pyrazole (CID 5389252) reflects a deliberate hybridization approach, merging distinct pharmacophoric elements onto the pyrazole scaffold. This approach aligns with the broader trend of generating structural novelty and scaffold diversity through cyclization and functional group integration, as highlighted in contemporary drug discovery strategies. While specific clinical data for this compound remains limited in public databases, its structural features position it within the investigative trajectory targeting enzymes and receptors where the conjugated styrylsulfonyl group could engage in specific electrostatic and π-system interactions. The compound's presence in PubChem underscores its role as a characterized chemical entity for exploration in biochemical screening and structure-activity relationship (SAR) studies. Its evolution mirrors the trajectory of successful pyrazole-based drugs (e.g., Celecoxib, Ibrutinib, Ruxolitinib, Zanubrutinib), where systematic core substitution led to optimized target profiles. The styrylsulfonyl modification exemplifies efforts to exploit the pyrazole N1 position—traditionally modified with alkyl or aryl groups—with a more complex, conformationally constrained, and electronically diverse substituent to probe novel biological space [1] [5] [7].
Table 3: Historical Development Milestones in Pyrazole-Based Drug Discovery
Time Period | Key Synthetic Advance | Representative Drug/Compound Class | Therapeutic Impact |
---|---|---|---|
1880s-1950s | Knorr synthesis (1,3-Dicarbonyl + Hydrazines) | Antipyrine, Phenazone (Simple pyrazolones) | Early analgesics/antipyretics |
1960s-1990s | Regioselective N-alkylation/N-arylation; Sulfonation chemistry | Sulfinpyrazone (Antithrombotic), Mepirizole (Anti-inflammatory) | Improved target specificity (e.g., uricosuric, COX/LOX inhibition) |
2000s-Present | Hybrid scaffold synthesis (e.g., Chalcone-pyrazole); Transition metal catalysis; N-Sulfonylation with complex groups (e.g., styrylsulfonyl); Targeted kinase inhibitor design | Celecoxib (COX-2 inhibitor), Ibrutinib, Ruxolitinib, Zanubrutinib (Kinase inhibitors), (E)-3,5-dimethyl-1-(styrylsulfonyl)-1H-pyrazole (Exploratory) | Revolution in targeted therapies (cancer, inflammation); Exploration of novel target spaces via complex substitution |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9